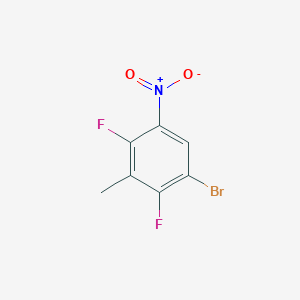

1-Bromo-2,4-difluoro-3-methyl-5-nitrobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Bromo-2,4-difluoro-3-methyl-5-nitrobenzene is a chemical compound with the molecular formula C7H4BrF2NO2 . It has a molecular weight of 252.02 and is typically stored at room temperature . The compound is in liquid form .

Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C7H4BrF2NO2/c1-3-6(9)4(8)2-5(7(3)10)11(12)13/h2H,1H3 .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . The compound’s exact physical and chemical properties such as boiling point, melting point, and density are not provided in the search results.科学的研究の応用

Synthesis and Reactivity

1-Bromo-2,4-difluoro-3-methyl-5-nitrobenzene serves as a precursor in the synthesis of various aromatic compounds, demonstrating its versatility in organic synthesis. Research on polyfluoro-benzenes and their nitration has shown that compounds like this compound can be nitrated to yield mononitro-compounds efficiently, highlighting its reactivity and potential in creating functionalized aromatic compounds (Coe, Jukes, & Tatlow, 1966).

Charge Transfer Complexes in Solar Cells

The compound has also found applications in the development of polymer solar cells. Studies involving the introduction of bromo-nitrobenzene derivatives to poly(3-hexylthiophene) active layers have demonstrated significant improvements in device performance. These enhancements are attributed to the formation of charge transfer complexes, which facilitate excitonic recombination and dissociation at the donor–acceptor interface, underscoring the compound's utility in optimizing solar cell efficiency (Fu et al., 2015).

Vibrational Spectroscopy Studies

The structural characteristics of this compound have been elucidated through vibrational spectroscopy, providing insights into the vibrational modes of trisubstituted benzenes. Such studies offer valuable information for understanding the molecular dynamics and electronic structure of these compounds, contributing to the broader field of chemical physics and spectroscopy (Reddy & Rao, 1994).

Ionic Liquid Reactivity

Research into the reactivity of radical anions in ionic liquids has revealed that derivatives like 1-bromo-4-nitrobenzene exhibit enhanced reactivity in such solvents. These findings have implications for the design and development of electrochemical processes and materials, illustrating the compound's role in advancing our understanding of chemical reactivity in non-conventional media (Ernst et al., 2013).

Synthetic Methodologies

Additionally, this compound is utilized in the development of efficient and complementary methods for accessing synthetically valuable dibromobenzenes. These methodologies facilitate the synthesis of various derivatives, showcasing the compound's importance as a building block in organic synthesis (Diemer, Leroux, & Colobert, 2011).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the GHS07 pictogram . Hazard statements include H302, H315, H320, H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for handling and storage, such as avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective equipment, and storing in a well-ventilated place .

特性

IUPAC Name |

1-bromo-2,4-difluoro-3-methyl-5-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF2NO2/c1-3-6(9)4(8)2-5(7(3)10)11(12)13/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYHQHSNBEJANMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=C1F)Br)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl acetate](/img/structure/B2827095.png)

![N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-[2-(4-chlorophenyl)ethyl]ethanediamide](/img/structure/B2827098.png)

![Methyl N-(4-isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2827104.png)

![2-(2,2-diphenylacetamido)-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2827105.png)

![6-Chloro-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]pyridine-2-carboxamide](/img/structure/B2827107.png)

![tert-butyl 3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxylate](/img/structure/B2827109.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2827118.png)